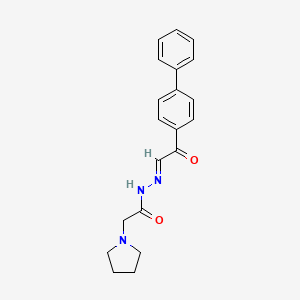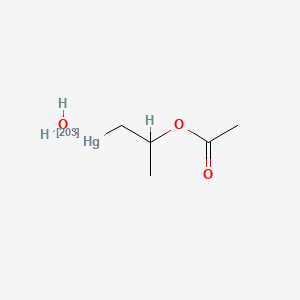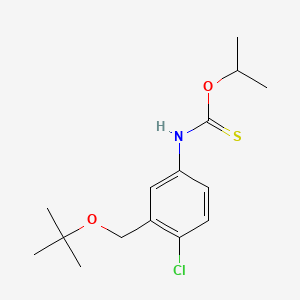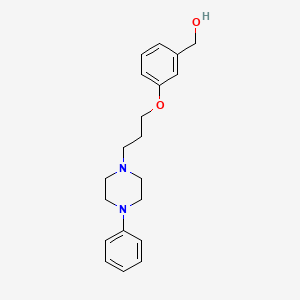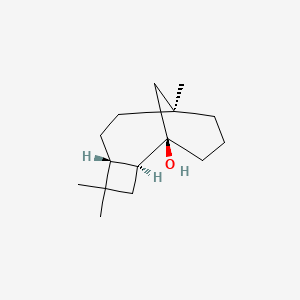
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide is a chemical compound that belongs to the class of succinimides It is characterized by the presence of a dibromophenyl group and a morpholinomethyl group attached to the succinimide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide typically involves the following steps:
Bromination: The starting material, phenylsuccinimide, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Morpholinomethylation: The dibrominated phenylsuccinimide is then reacted with morpholine and formaldehyde under basic conditions to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The succinimide ring can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Hydrolysis: Acidic conditions involve the use of hydrochloric acid, while basic conditions involve the use of sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenylsuccinimides with various functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dihydro derivatives and reduced forms of the compound.
Hydrolysis: Products include carboxylic acids and corresponding amines.
Scientific Research Applications
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide involves its interaction with specific molecular targets. The dibromophenyl group can interact with hydrophobic pockets in proteins, while the morpholinomethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The succinimide core can also participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dibromophenyl)succinimide: Lacks the morpholinomethyl group, making it less versatile in terms of hydrogen bonding interactions.
N-(Morpholinomethyl)succinimide: Lacks the dibromophenyl group, reducing its hydrophobic interactions with proteins.
2-(3,5-Dichlorophenyl)-N-(morpholinomethyl)succinimide: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
2-(3,5-Dibromophenyl)-N-(morpholinomethyl)succinimide is unique due to the presence of both dibromophenyl and morpholinomethyl groups, which provide a balance of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
93553-58-3 |
|---|---|
Molecular Formula |
C15H16Br2N2O3 |
Molecular Weight |
432.11 g/mol |
IUPAC Name |
3-(3,5-dibromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H16Br2N2O3/c16-11-5-10(6-12(17)7-11)13-8-14(20)19(15(13)21)9-18-1-3-22-4-2-18/h5-7,13H,1-4,8-9H2 |
InChI Key |
UVXSFCUFCMUSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


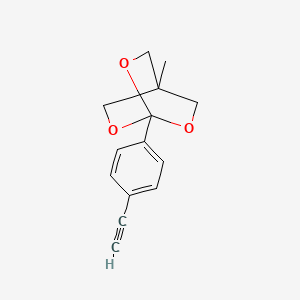
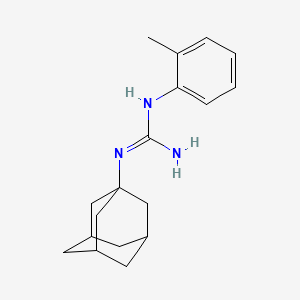
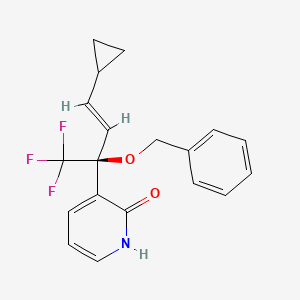
![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)
